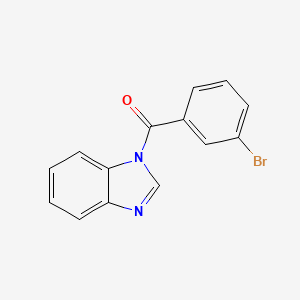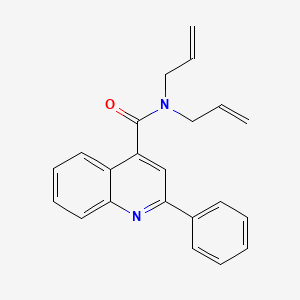![molecular formula C20H24F2N2O2 B5563314 (1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)
(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals characterized by complex bicyclic structures, often involved in significant biological activities. This category of compounds, including diazabicyclo nonanones, has garnered attention for their unique chemical properties and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related diazabicyclo compounds involves multi-step chemical reactions, starting from basic bicyclic skeletons to introducing specific functional groups through reactions such as condensation, acylation, and substitution. For example, the synthesis and crystal structure characterization of a related compound was detailed by Wu et al. (2015), emphasizing the importance of specific configurations for activity (Wu et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is critical in determining their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are essential techniques for characterizing these structures, as demonstrated by studies on similar compounds. For instance, Weber et al. (2001) used X-ray diffraction data to elucidate the crystal structures of related diazabicyclo compounds, highlighting the impact of molecular geometry on reactivity and interactions (Weber et al., 2001).
Chemical Reactions and Properties
Diazabicyclo compounds undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and conformational shifts, which are crucial for their chemical versatility and potential applications. McCabe et al. (1989) explored the conformations of derivatives of diazabicyclo nonanones, demonstrating the influence of nucleophile-electrophile interactions on molecular geometry (McCabe et al., 1989).
Scientific Research Applications
Structural and Conformational Studies
Research has demonstrated the utility of diazabicyclo compounds in structural and conformational studies. For example, studies on 3,7-diazabicyclo[3.3.1]nonanes and related structures have been conducted using spectroscopic methods to elucidate their conformational preferences in solution and in solid state. These compounds have been shown to adopt specific conformations influenced by intramolecular interactions and solvent polarity, which is critical for understanding their chemical behavior and reactivity (Gálvez et al., 1985).
Drug Delivery Systems
Diazabicyclo compounds have been investigated for their potential in drug delivery systems. Notably, the diazabicyclo[3.3.1]nonane scaffold has been incorporated into liposomal delivery systems, demonstrating the capability for controlled release of water-soluble compounds. These systems have shown increased permeability under specific conditions such as a decrease in pH, highlighting their potential application in targeted drug delivery (Veremeeva et al., 2021).
Biological Activity
Compounds containing the diazabicyclo scaffold have been synthesized and evaluated for their affinity towards various biological targets, including opioid receptors and nicotinic acetylcholine receptors (nAChRs). Studies have focused on understanding the relationship between structural modifications of these compounds and their biological activities, aiming at the development of new therapeutic agents. For instance, modifications leading to high affinity ligands for α4β2(∗) nAChRs have been explored, with findings suggesting that small alkyl or phenyl substitutions can significantly impact receptor interaction and subtype selectivity (Eibl et al., 2013).
properties
IUPAC Name |
(1S,5R)-3-[2-(2,3-difluorophenyl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2/c1-13(2)8-9-24-16-7-6-15(20(24)26)11-23(12-16)18(25)10-14-4-3-5-17(21)19(14)22/h3-5,8,15-16H,6-7,9-12H2,1-2H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYCLBOLUIWCHP-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CC3=C(C(=CC=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=C(C(=CC=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)